5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one
CAS No.:
Cat. No.: VC17556587
Molecular Formula: C5H8N2O2S
Molecular Weight: 160.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H8N2O2S |
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Molecular Weight | 160.20 g/mol |
IUPAC Name | 5-propan-2-yloxy-3H-1,3,4-thiadiazol-2-one |
Standard InChI | InChI=1S/C5H8N2O2S/c1-3(2)9-5-7-6-4(8)10-5/h3H,1-2H3,(H,6,8) |
Standard InChI Key | RHQNTKIJEWDLOI-UHFFFAOYSA-N |
Canonical SMILES | CC(C)OC1=NNC(=O)S1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Nomenclature
The systematic name 5-isopropoxy-1,3,4-thiadiazol-2(3H)-one derives from its core heterocyclic framework: a five-membered 1,3,4-thiadiazole ring containing one sulfur and two nitrogen atoms. The numbering convention assigns the sulfur atom to position 1, with adjacent nitrogen atoms at positions 3 and 4. The isopropoxy group () occupies position 5, while the ketone oxygen is at position 2. The "(3H)" notation indicates partial saturation at position 3, where a hydrogen atom is tautomerically exchangeable .
Table 1: Key Physicochemical Properties
Synthesis and Reaction Pathways
Conventional Synthetic Routes
The synthesis of 1,3,4-thiadiazoles typically involves cyclization reactions between thiosemicarbazides and carboxylic acid derivatives. For 5-isopropoxy-1,3,4-thiadiazol-2(3H)-one, a plausible pathway involves:
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Formation of Thiosemicarbazide Intermediate: Reacting isopropoxyacetic acid hydrazide with carbon disulfide () in basic conditions to form a thiosemicarbazide intermediate .
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Cyclodehydration: Treating the intermediate with a cyclizing agent such as polyphosphate ester (PPE), which facilitates intramolecular cyclization via elimination of water .
Scheme 1: Proposed Synthesis
This method aligns with greener chemistry principles by avoiding toxic chlorinating agents like .
Alternative Methodologies
Patent literature describes related compounds synthesized via reactions of hydrazinecarbodithioates with hydrazonoyl chlorides in the presence of triethylamine . For example, substituting methyl hydrazinecarbodithioate with isopropoxy analogs could yield the target compound .
Biological and Pharmacological Relevance
Structure-Activity Relationships (SAR)
Key structural features influencing bioactivity include:
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Substituent at Position 5: Bulky groups like isopropoxy enhance lipophilicity and membrane permeability .
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Ketone at Position 2: Critical for hydrogen bonding with enzyme active sites .
Industrial and Agrochemical Applications
Herbicidal Activity
Thiadiazoles with electron-withdrawing substituents (e.g., nitro, carbonyl) disrupt chlorophyll biosynthesis by inhibiting PPO, a mechanism leveraged in herbicides like flumioxazin . 5-Isopropoxy-1,3,4-thiadiazol-2(3H)-one could serve as a precursor for novel agrochemicals.
Pharmaceutical Intermediate
The compound’s scaffold is amenable to derivatization. For example, coupling with benzothiazole moieties (as in 1a–w) enhances PPO inhibition, highlighting its utility in drug discovery .
Future Research Directions
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